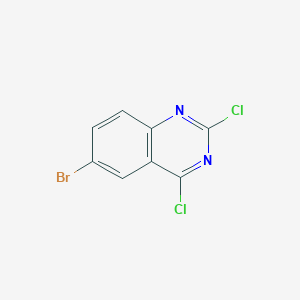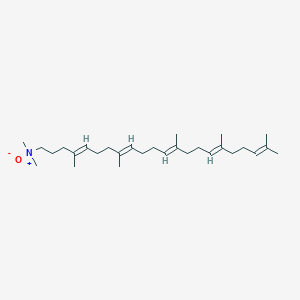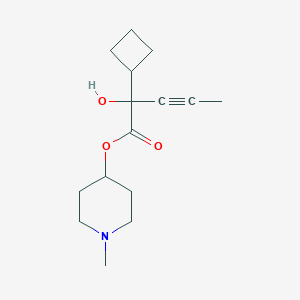
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. MP-10 is a derivative of propargylamine, which is a class of compounds that has been shown to possess neuroprotective properties.
Mechanism Of Action
The exact mechanism of action of 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Biochemical And Physiological Effects
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate has been shown to have a number of biochemical and physiological effects, including the ability to increase the levels of dopamine in the brain, protect dopaminergic neurons from degeneration, and reduce oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate in lab experiments is that it has been extensively studied and its effects are well-documented. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body.
Future Directions
Future research on 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate could focus on its potential use in treating other neurological disorders, such as depression and anxiety. Additionally, research could be conducted to further elucidate the mechanism of action of 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate and to identify any potential side effects or limitations of its use. Finally, research could also focus on developing more effective synthesis methods for 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate and other propargylamine derivatives.
Synthesis Methods
The synthesis of 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate involves the reaction of 1-methyl-4-piperidone with cyclobutylmagnesium bromide, followed by the addition of propargyl bromide. The resulting product is then treated with glycolic acid to yield 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate.
Scientific Research Applications
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. Studies have shown that 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate possesses neuroprotective properties and can prevent the degeneration of dopaminergic neurons, which are the cells that are affected in Parkinson's disease.
properties
CAS RN |
101030-74-4 |
|---|---|
Product Name |
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate |
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-cyclobutyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C15H23NO3/c1-3-9-15(18,12-5-4-6-12)14(17)19-13-7-10-16(2)11-8-13/h12-13,18H,4-8,10-11H2,1-2H3 |
InChI Key |
PZDXBHWCDGXMDK-UHFFFAOYSA-N |
SMILES |
CC#CC(C1CCC1)(C(=O)OC2CCN(CC2)C)O |
Canonical SMILES |
CC#CC(C1CCC1)(C(=O)OC2CCN(CC2)C)O |
synonyms |
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



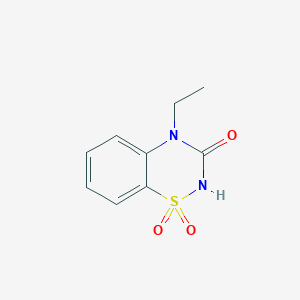
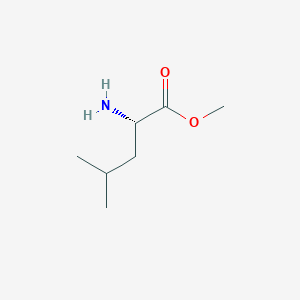
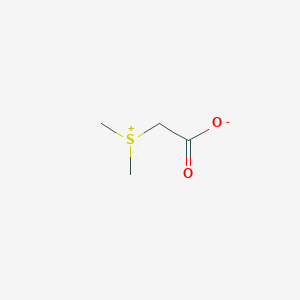
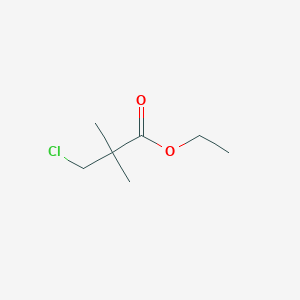
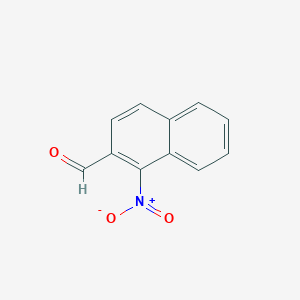
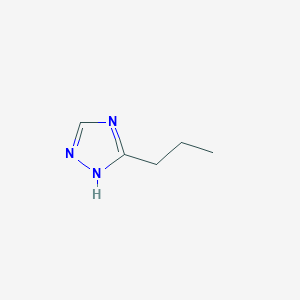
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
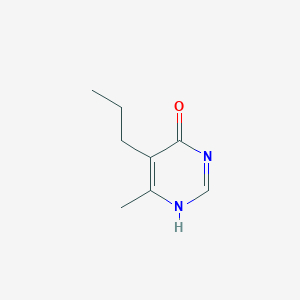
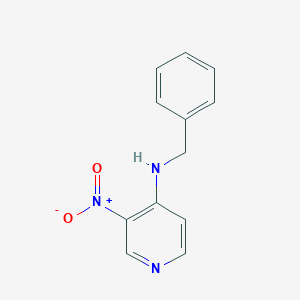
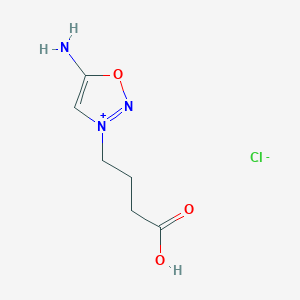
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
